molecular formula C8H7IO2 B155296 4-Iodophenylacetic acid CAS No. 1798-06-7

4-Iodophenylacetic acid

Cat. No. B155296
CAS RN: 1798-06-7
M. Wt: 262.04 g/mol
InChI Key: FJSHTWVDFAUNCO-UHFFFAOYSA-N
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Description

4-Iodophenylacetic acid is a compound that has been explored for its potential in various fields, including medicinal chemistry and bioorthogonal chemistry. It is structurally related to phenylacetic acid but is distinguished by the presence of an iodine atom on the benzene ring. This modification imparts unique properties to the compound, making it a valuable intermediate in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of 4-iodophenylacetic acid and its derivatives has been a subject of interest in several studies. One approach to synthesizing derivatives of phenylacetic acid involves the condensation of 4-aminophenylacetic acid with phthalic anhydride, leading to various compounds with antimicrobial activity . Another method includes the esterification of BOC-amino acids followed by a Collins oxidation and sodium chlorite oxidation to yield 4-(BOC-aminoacyloxymethyl)phenylacetic acids . A notable synthesis of 4-iodophenylacetic acid labeled with I-131 has been reported, which is significant for its potential use as a radiopharmaceutical .

Molecular Structure Analysis

The molecular structure of 4-iodophenylacetic acid is characterized by the presence of an iodine atom on the aromatic ring, which can significantly influence the molecule's reactivity and interaction with other molecules. The synthesis of novel amino acids containing iodophenyl groups has been described, with these compounds exhibiting well-defined conformational preferences due to the presence of the iodine atom . This conformational bias is crucial for their application in bioorthogonal reactions and molecular design.

Chemical Reactions Analysis

4-Iodophenylacetic acid and its derivatives participate in various chemical reactions due to the presence of the iodine atom, which can act as a good leaving group or as a site for further functionalization. For instance, the iodophenyl group in hydroxyproline derivatives can undergo Suzuki and Sonogashira reactions in water, allowing for the introduction of new functionalities into peptides and proteins . Additionally, 4-iodophenylboronic acid has been synthesized and found to enhance chemiluminescent reactions catalyzed by horseradish peroxidase, demonstrating the compound's utility in bioanalytical applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-iodophenylacetic acid derivatives are influenced by the iodine substitution on the aromatic ring. The iodine atom increases the molecular weight and alters the electron distribution within the molecule, which can affect its boiling point, melting point, and solubility. The presence of the iodine atom also makes the compound more susceptible to nucleophilic substitution reactions, which is a key consideration in its chemical reactivity and potential applications in synthesis .

Scientific Research Applications

Radiopharmaceutical Research

4-Iodophenylacetic acid has been explored in radiopharmaceutical research. A study demonstrated the synthesis of I-131 labelled 4-iodophenylacetic acid, highlighting its potential as a radiopharmaceutical equivalent with potent anti-proliferative and anti-differentiating effects in haematological malignancies and solid tumors at non-toxic concentrations (Szűcs et al., 2011). Another related study investigated the biodistribution and pharmacokinetics of I-131 labelled 4-iodophenylacetic acid, suggesting its suitability for further exploration as a radiopharmaceutical (Zeevaart et al., 2012).

Protein Structure Research

4-Iodophenylacetic acid is also relevant in protein structure determination. A study utilized its derivative, p-iodo-L-phenylalanine (iodoPhe), for site-specific incorporation into proteins. This facilitates single-wavelength anomalous dispersion experiments, which are crucial in protein structure analysis (Xie et al., 2004).

Enzymatic Research

In the field of enzymatic research, 4-iodophenylacetic acid and its derivatives have been studied for their interactions with various enzymes. For example, 4-hydroxyphenylacetic acid, a derivative, was examined for its role in the enzymatic pathways related to microbial degradation of aromatic amines (Raju et al., 1988).

Biomedical Research

In the biomedical field, there have been studies on derivatives of 4-iodophenylacetic acid for potential therapeutic applications. For instance, 4-aminophenylacetic acid, a peptide mimic, was investigated for its interaction with the proton-coupled oligopeptide transporter, which has implications in drug delivery and absorption (Temple et al., 1998).

Pharmacological Research

4-Iodophenylacetic acid and its derivatives have also been explored in pharmacological research. A novel iodinated resiniferatoxin derivative, synthesized from 4-acetoxy-3-methoxyphenylacetic acid, was found to be an agonist at the human vanilloid VR1 receptor, suggesting potential in pain management and neuropharmacology (McDonnell et al., 2002).

Safety And Hazards

4-Iodophenylacetic acid causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment .

Relevant Papers A paper titled “Bioactive Platinum(IV) Complexes Incorporating Halogenated Phenylacetates” discusses the synthesis and characterization of a new series of cytotoxic platinum (IV) complexes incorporating halogenated phenylacetic acid derivatives . The complexes were assessed on a panel of cell lines, and the results confirmed their superior biological activity .

properties

IUPAC Name

2-(4-iodophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSHTWVDFAUNCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10170864
Record name 4-Iodophenylacetic acid
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Molecular Weight

262.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodophenylacetic acid

CAS RN

1798-06-7
Record name 4-Iodophenylacetic acid
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Record name 4-Iodophenylacetic acid
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Record name 1798-06-7
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Record name 4-Iodophenylacetic acid
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Record name Benzeneacetic acid, 4-iodo
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
76
Citations
J Rijn Zeevaart, Z Szucs, T Pulker… - Current …, 2012 - ingentaconnect.com
… This study is a preliminary investigation of 131I-radiolabelled 4-iodophenylacetic acid as a potential radiopharmaceutical equivalent. Radiolabelling by isotope exchange gave a …
Number of citations: 1 www.ingentaconnect.com
Z Szucs, M Sathekge… - Journal of Labelled …, 2011 - Wiley Online Library
… To our knowledge radioiodinated 4-iodophenylacetic acid has never been synthesized before and the biodistribution of 131 I labelled phenylacetic acid has never been evaluated in …
O Knoesen, BJ Meyer - Nuclear Medicine Communications, 2002 - journals.lww.com
… 4-iodophenylacetic acid. This labelled compound could then be used for pre-clinical and clinical evaluation. Experimental: 4-Iodophenylacetic acid is … to yield 4-iodophenylacetic acid. …
Number of citations: 2 journals.lww.com
R Seshan, KS Mehra, R Tiwari, A Gaurav… - Indian Journal of …, 2013 - inis.iaea.org
… I labelled 4-iodophenylacetic acid. … 4-iodophenylacetic acid. The product was identified by TLC (silica gel, 10% methanol in chloroform v/v) and melting point. 4-iodophenylacetic acid …
Number of citations: 0 inis.iaea.org
AD Aputen, MG Elias, J Gilbert, JA Sakoff, CP Gordon… - Molecules, 2022 - mdpi.com
… ) complexes (1–8) incorporating halogenated phenylacetic acid derivatives (4-chlorophenylacetic acid, 4-fluorophenylacetic acid, 4-bromophenylacetic acid and 4-iodophenylacetic acid…
Number of citations: 2 www.mdpi.com
FW Forman, I Sucholeiki - The Journal of Organic Chemistry, 1995 - ACS Publications
… 4-Iodophenylacetic acid attached to the Rink amide resin by an amide bond also undergoes heterogeneous palladium-catalyzed coupling with trialkylphenyltins to give after acid …
Number of citations: 142 pubs.acs.org
M Taniguchi, Y Yamamoto, K Nishi - Journal of mass spectrometry, 2010 - homepixel.ru
… Fluorophenylacetone,4-nitrophenylacetone,4-iodophenylacetic acid, 40% methylamine methanol solution and acetic anhydride were purchased from Wako Pure Chemicals Industries, …
Number of citations: 11 homepixel.ru
T Kanamori, K Kuwayama, K Tsujikawa… - Journal of forensic …, 2011 - Wiley Online Library
This article describes the synthesis and identification of urinary metabolites of 4‐iodo‐2,5‐dimethoxyphenethylamine (2C‐I), a new psychoactive drug. 2C‐I hydrochloride was …
Number of citations: 10 onlinelibrary.wiley.com
K Nandy - 2009 - rex.libraries.wsu.edu
Carboxylic acids have long been known to exist primarily as dimers[1]. This is true in all phases: solid [2, 3, 4], liquid [5] and gas [6, 7, 8]. Some studies have shown the existence of …
Number of citations: 0 rex.libraries.wsu.edu
S Knör, A Modlinger, T Poethko… - … A European Journal, 2007 - Wiley Online Library
… The synthesis was started from commercially available 4-iodophenylacetic acid (7). The free acid was protected as methyl ester 8 by treating with thionyl chloride in methanol in almost …

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